2-Isocyanatooctane
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Overview
Description
2-Isocyanatooctane is an organic compound with the molecular formula C₉H₁₇NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanatooctane can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl₂). The general reaction is as follows:
[ \text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-N=C=O} + 2 \text{HCl} ]
This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods have been developed, such as the non-phosgene route, which involves the thermal decomposition of carbamates .
Industrial Production Methods
In industrial settings, the production of isocyanates, including this compound, often involves the phosgene method due to its efficiency. due to safety concerns, there is ongoing research into non-phosgene methods, such as the use of carbon monoxide and urea .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanatooctane undergoes various chemical reactions, including:
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Hydrolysis: : Reacts with water to form an amine and carbon dioxide. [ \text{R-N=C=O} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{CO}_2 ]
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Reaction with Alcohols: : Forms urethanes (carbamates). [ \text{R-N=C=O} + \text{R’-OH} \rightarrow \text{R-NH-C(O)-O-R’} ]
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Reaction with Amines: : Forms substituted ureas. [ \text{R-N=C=O} + \text{R’R’‘NH} \rightarrow \text{R-NH-C(O)-NR’R’'} ]
Common Reagents and Conditions
Water: Hydrolysis reaction.
Alcohols: Catalyzed by tertiary amines or metal salts.
Amines: Forms ureas under mild conditions.
Major Products
Amines: From hydrolysis.
Urethanes: From reaction with alcohols.
Substituted Ureas: From reaction with amines.
Scientific Research Applications
2-Isocyanatooctane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 2-isocyanatooctane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is exploited in the formation of polyurethanes, where the isocyanate reacts with polyols to form long polymer chains .
Comparison with Similar Compounds
2-Isocyanatooctane can be compared with other isocyanates, such as:
Hexamethylene diisocyanate (HDI): Used in non-yellowing polyurethane coatings.
Toluene diisocyanate (TDI): Commonly used in flexible foams.
Diphenylmethane diisocyanate (MDI): Used in rigid foams and elastomers.
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other isocyanates. This makes it suitable for specialized applications where specific reactivity and properties are required .
Properties
IUPAC Name |
2-isocyanatooctane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWPDIQXUDUDPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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